Synthesis and Characterization of 1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one: A Comprehensive Methodological Guide
Synthesis and Characterization of 1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one: A Comprehensive Methodological Guide
Introduction & Pharmacological Grounding
The pyrazolo[3,4-b]quinoxaline ring system (historically referred to as the flavazole core) represents a privileged scaffold in both medicinal chemistry and materials science. Derivatives of this tricyclic system exhibit profound biological activities, ranging from antimicrobial and antifungal properties to potent antagonism of NMDA/glycine receptors [1]. Furthermore, their highly conjugated, rigid planar structure makes them excellent candidates for organic optoelectronic devices, including OLEDs [2].
Specifically, 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one (and its lactim tautomer, 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-ol) is a critical synthetic target. The presence of the oxo/hydroxyl group at the C3 position provides a versatile handle for further functionalization (e.g., halogenation, alkylation), while the N1-phenyl substitution dictates the molecule's photophysical and pharmacokinetic profile.
This whitepaper provides a rigorous, self-validating methodological framework for the regioselective synthesis and analytical characterization of this compound, moving beyond mere procedural steps to explain the underlying thermodynamic and kinetic causalities.
Retrosynthetic Strategy & Mechanistic Causality
The most robust retrosynthetic disconnection for the pyrazolo[3,4-b]quinoxaline core cleaves the pyrazole ring at the N1-C(5) and N2-C(3) bonds, leading back to a 2,3-disubstituted quinoxaline and a hydrazine derivative.
In practice, the forward synthesis relies on the cyclocondensation of ethyl 3-chloroquinoxaline-2-carboxylate with phenylhydrazine . This reaction is mechanistically complex due to the bidentate nature of both electrophile and nucleophile, leading to competing regiochemical pathways:
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Pathway A (Amidation-First): The more nucleophilic terminal amine (-NH₂) of phenylhydrazine attacks the ester carbonyl, forming a carbohydrazide intermediate. Subsequent intramolecular Nucleophilic Aromatic Substitution (S_NAr) by the secondary amine (-NH-Ph) displaces the chloride, yielding the desired 1-phenyl isomer.
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Pathway B (S_NAr-First): The terminal amine attacks the highly electrophilic C3-chloro position first. Subsequent cyclization onto the ester yields the undesired 2-phenyl isomer.
To drive the reaction toward the 1-phenyl target, we utilize glacial acetic acid under reflux. The acidic medium protonates the quinoxaline nitrogen, activating the C3 position, but the high thermal energy ensures that the reaction operates under thermodynamic control, favoring the more conjugated and sterically relaxed 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one [3].
Mechanistic divergence in the cyclocondensation of ethyl 3-chloroquinoxaline-2-carboxylate.
Validated Experimental Protocols
Synthesis of Precursor: Ethyl 3-chloroquinoxaline-2-carboxylate
Causality: The conversion of the stable lactam (ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate) to the highly reactive imidoyl chloride is required to facilitate the subsequent ring closure. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the dehydrating solvent.
Step-by-Step Protocol:
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Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.
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Reagent Addition: Suspend ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate (10.0 g, 45.8 mmol) in freshly distilled POCl₃ (50 mL). Add 3 drops of anhydrous N,N-dimethylformamide (DMF) as a Vilsmeier-Haack catalyst.
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Reaction: Heat the mixture to gentle reflux (105 °C) for 3 hours.
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Self-Validation (IPC): The initial heterogeneous suspension will transition into a clear, dark red homogeneous solution, indicating the complete conversion of the insoluble lactam.
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Workup: Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl₃. Carefully pour the syrupy residue over crushed ice (200 g) under vigorous stirring.
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Isolation: Neutralize the aqueous suspension to pH 7 using saturated NaHCO₃. Filter the resulting pale-yellow precipitate, wash with cold distilled water (3 × 50 mL), and dry under vacuum over P₂O₅ to yield the precursor.
Target Synthesis: Cyclocondensation to 1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one
Causality: Glacial acetic acid is selected as the solvent because it provides the necessary acidic protons to activate the quinoxaline core while maintaining a high boiling point (118 °C) to drive the thermodynamic elimination of ethanol and HCl.
Step-by-Step Protocol:
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Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-chloroquinoxaline-2-carboxylate (5.0 g, 21.1 mmol) in glacial acetic acid (40 mL).
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Nucleophile Addition: Add phenylhydrazine (2.5 g, 23.2 mmol, 1.1 equiv) dropwise at room temperature. Safety Note: Phenylhydrazine is a suspected carcinogen; handle exclusively in a fume hood.
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Cyclization: Heat the reaction mixture to reflux for 4 hours.
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Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The UV-quenching starting material (R_f = 0.65) will disappear, replaced by a bright yellow-green fluorescent product spot (R_f = 0.35) under 365 nm irradiation. A yellow precipitate will begin to form in the boiling solvent as the highly planar product crystallizes out.
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Isolation: Cool the reaction mixture to 10 °C in an ice bath. Filter the crystalline precipitate under reduced pressure.
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Purification: Wash the crude solid sequentially with cold ethanol (20 mL) and diethyl ether (20 mL) to remove unreacted phenylhydrazine and acetic acid traces. Recrystallize from DMF/water to afford the pure target compound as bright yellow needles.
Analytical Characterization & Tautomeric Dynamics
The characterization of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one requires an understanding of its tautomeric behavior. In the solid state, the compound exists predominantly in the 3(2H)-one (lactam) form, driven by robust intermolecular hydrogen bonding networks. This is empirically validated by its high melting point (235.5–236.0 °C) [1] and the distinct carbonyl stretch in the infrared spectrum. In polar aprotic solvents like DMSO, an equilibrium with the 3-ol (lactim) form is observed via NMR.
Quantitative Data Summary
| Analytical Technique | Observed Signal / Parameter | Structural Assignment & Causality |
| Melting Point | 235.5 – 236.0 °C | High thermal stability confirms strong intermolecular H-bonding inherent to the lactam tautomer. |
| FT-IR (KBr disc) | 3150 cm⁻¹, 1685 cm⁻¹, 1610 cm⁻¹ | 3150: N-H stretch; 1685: C=O stretch (confirms 3(2H)-one form) ; 1610: C=N stretch of the quinoxaline core. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.50 (s, 1H)δ 8.25 (d, J=7.5 Hz, 2H)δ 8.10 – 7.70 (m, 4H)δ 7.55 – 7.35 (m, 3H) | 12.50: Pyrazolone N-H (exchangeable with D₂O).8.25: Ortho-protons of the N1-phenyl group (deshielded by the adjacent N).8.10-7.70: Quinoxaline aromatic protons.7.55-7.35: Meta and para phenyl protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.5, 152.0, 148.5, 138.0, 130.5 – 119.5 | 161.5: C=O (C3 carbonyl).152.0, 148.5: Quinoxaline C=N bridgehead carbons.138.0: Phenyl C1' attachment carbon. |
| HRMS (ESI+) | m/z 263.0931 [M+H]⁺ | Confirms the exact molecular formula C₁₅H₁₀N₄O (Calculated: 263.0927). |
Conclusion
The synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one demands rigorous control over reaction kinetics and thermodynamics to ensure regiochemical fidelity. By utilizing a highly activated imidoyl chloride intermediate and driving the cyclocondensation under acidic reflux, the thermodynamic 1-phenyl isomer is isolated with high purity. The self-validating IPCs and comprehensive spectral data provided herein ensure that researchers can reliably reproduce and verify this privileged optoelectronic and pharmacological scaffold.
References
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Moustafa, O. S. (2000). Synthesis and some reactions of quinoxalinecarboazides. Journal of the Chinese Chemical Society, 47(2), 351-357. URL: [Link]
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Danel, A., Wojtasik, K., Szlachcic, P., & Stadnicka, K. (2017). A new regiospecific synthesis method of 1H-pyrazolo[3,4-b]quinoxalines – Potential materials for organic optoelectronic devices, and a revision of an oldest scheme. Tetrahedron, 73(33), 4933-4941. URL: [Link]
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Mostafa, M. A. (2012). Aspects on the Mechanism of the 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline Formation. International Journal of Organic Chemistry, 2(1), 74-79. URL: [Link]
